

Application Notes and Protocols for In Vivo Studies with Lisaftoclax

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Compound of Interest

Compound Name: *Lisaftoclax*

Cat. No.: *B3028529*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and administration of **Lisaftoclax** (also known as APG-2575), a novel, orally bioavailable, and selective B-cell lymphoma 2 (Bcl-2) inhibitor, for in vivo studies. The information compiled is intended to guide researchers in preclinical assessments of **Lisaftoclax**'s efficacy and pharmacokinetics.

Introduction

Lisaftoclax is a potent BH3 mimetic that selectively binds to the anti-apoptotic protein Bcl-2, thereby disrupting its interaction with pro-apoptotic proteins like BIM.[1] This action unleashes the pro-apoptotic machinery, leading to caspase-mediated apoptosis in cancer cells that are dependent on Bcl-2 for survival.[1] Preclinical studies have demonstrated its robust antitumor activity in various hematologic malignancy models.[2][3][4]

Data Presentation

In Vivo Efficacy of Lisaftoclax in Xenograft Mouse Models

The following table summarizes the results from several preclinical studies investigating the in vivo efficacy of **Lisaftoclax** in different cancer models.

Cancer Model	Mouse Strain	Lisaftoclax Dose (Oral, Daily)	Treatment Duration	Outcome	Reference
RS4;11 (ALL)	Not Specified	25 mg/kg	14 days	Significant tumor growth inhibition	[1]
Toledo (DLBCL)	Not Specified	100 mg/kg	Not Specified	Significant tumor growth inhibition	[1]
OCI-LY8 (DLBCL)	Not Specified	Not Specified	Not Specified	Enhanced antitumor activity in combination with bendamustine and rituximab	[1]
KMS-11 (Multiple Myeloma)	NSG	100 mg/kg	15 days	Significant reduction in tumor burden	[1]
WMG (PDX Model)	NSG	100 mg/kg	29 days	Significantly lower tumor burden and increased survival compared to venetoclax	[1]

Experimental Protocols

Formulation Protocols

1. Formulation for Oral Gavage (Suspension)

This protocol is suitable for daily oral administration in mice.

Materials:

- **Lisaftoclax** powder
- Vehicle:
 - 0.5% (w/v) Carboxymethylcellulose (CMC)
 - 0.1% (v/v) Tween 80
 - Sterile water
- Magnetic stirrer and stir bar
- Weighing scale
- Appropriate personal protective equipment (PPE)

Protocol:

- Calculate the required amount of **Lisaftoclax** and vehicle components based on the desired final concentration and the number of animals to be dosed.
- Prepare the vehicle by first dissolving Tween 80 in sterile water.
- Gradually add CMC to the Tween 80 solution while stirring continuously until a homogenous suspension is formed.
- Accurately weigh the **Lisaftoclax** powder.
- Slowly add the **Lisaftoclax** powder to the prepared vehicle while continuously stirring.
- Continue stirring until a uniform suspension is achieved.
- The suspension should be prepared fresh daily.
- Visually inspect the formulation for any clumps or undissolved particles before administration.[\[1\]](#)

2. Formulation for Oral or Intraperitoneal Administration (Suspended Solution)

This formulation can be used for both oral and intraperitoneal injections.

Materials:

- **Lisaftoclax** powder
- Dimethyl sulfoxide (DMSO)
- 20% (w/v) Sulfobutylether- β -cyclodextrin (SBE- β -CD) in Saline
- Ultrasonic bath (optional)
- Appropriate PPE

Protocol:

- Prepare a stock solution of **Lisaftoclax** in DMSO (e.g., 25.0 mg/mL).
- To prepare a 1 mL working solution, add 100 μ L of the DMSO stock solution to 900 μ L of 20% SBE- β -CD in Saline.
- Mix the solution thoroughly. An ultrasonic bath may be used to aid dissolution and create a uniform suspension.
- The final concentration of this example working solution is 2.5 mg/mL with 10% DMSO.
- It is recommended to prepare this working solution fresh on the day of use.

3. Formulation for Injection (Clear Solution) - Recommended for validation

This general formulation may be suitable for intravenous administration, but it is crucial to validate its suitability for **Lisaftoclax** specifically.

Materials:

- **Lisaftoclax** powder

- DMSO
- PEG300
- Tween 80
- Sterile water for injection (or ddH₂O)
- Appropriate PPE

Protocol:

- Prepare a clarified stock solution of **Lisaftoclax** in DMSO.
- For a 1 mL working solution, sequentially add the following solvents, ensuring the solution is clear after each addition:
 - 50 µL of the clear DMSO stock solution
 - 400 µL of PEG300
 - 50 µL of Tween 80
 - 500 µL of sterile water for injection
- Mix thoroughly after each addition.
- This formulation should be used immediately after preparation for optimal results.

Administration Protocol

Oral Administration in Mice (Gavage)

Materials:

- Prepared **Lisaftoclax** formulation
- Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5 inches for adult mice)

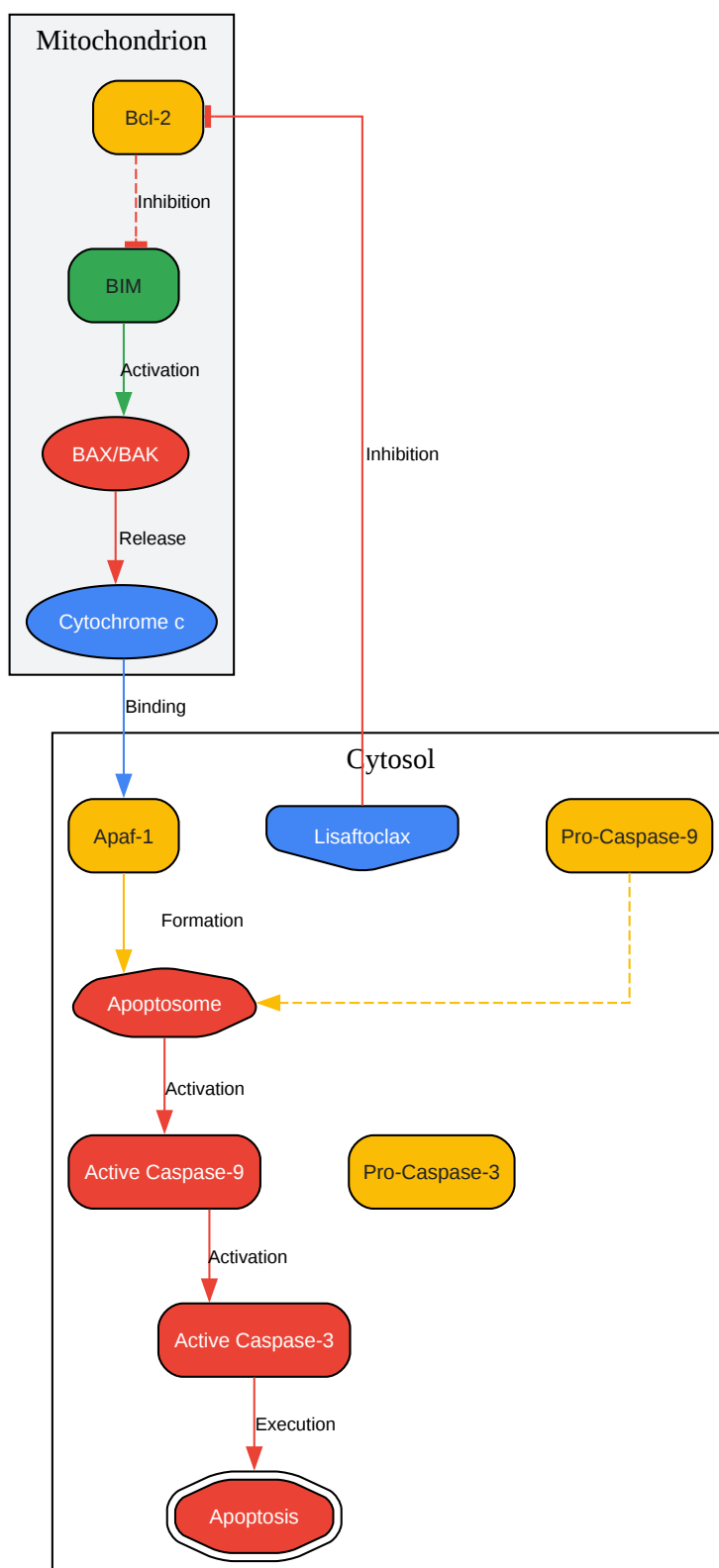
- Syringes (1 mL)
- Animal scale
- 70% ethanol for disinfection

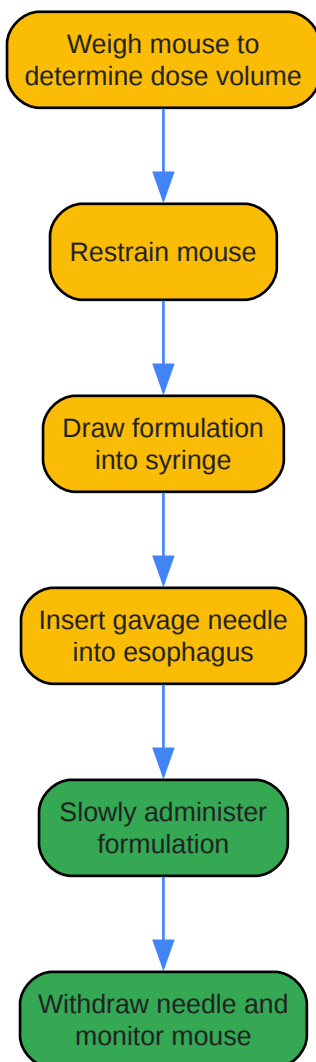
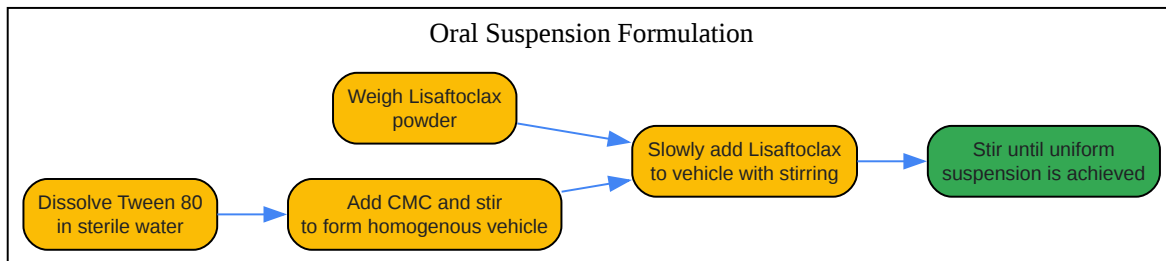
Protocol:

- Weigh each mouse to determine the correct volume of the formulation to be administered. A typical dosing volume is 10 mL/kg of body weight.[\[1\]](#)
- Gently restrain the mouse, ensuring a firm but not restrictive grip to avoid injury.
- Draw the calculated volume of the **Lisaftoclax** suspension into the syringe fitted with the gavage needle.
- Carefully insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it gently along the roof of the mouth towards the esophagus.
- Allow the mouse to swallow the needle. Do not force the needle. If resistance is met, withdraw and re-insert.[\[1\]](#)
- Once the needle is correctly positioned in the esophagus, slowly administer the formulation.
- Gently withdraw the gavage needle.
- Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or lethargy, for a few minutes after dosing.[\[1\]](#)
- Repeat the administration as required by the experimental design.[\[1\]](#)

Visualizations

Signaling Pathway





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